molecular formula C15H14N4O2 B2768680 N-(4-(furan-3-yl)benzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 2034455-51-9

N-(4-(furan-3-yl)benzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2768680
CAS No.: 2034455-51-9
M. Wt: 282.303
InChI Key: ACFRZJJXJMRDFT-UHFFFAOYSA-N
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Description

N-(4-(furan-3-yl)benzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that features a furan ring, a benzyl group, a triazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(furan-3-yl)benzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting with the preparation of the furan-3-ylbenzyl precursor. This precursor can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of a furan-3-ylboronic acid with a benzyl halide in the presence of a palladium catalyst . The resulting furan-3-ylbenzyl compound is then subjected to a click chemistry reaction with 1-methyl-1H-1,2,3-triazole-4-carboxylic acid to form the final product .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Suzuki-Miyaura coupling and click chemistry steps, as well as the development of efficient purification methods to isolate the final product .

Mechanism of Action

The mechanism of action of N-(4-(furan-3-yl)benzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(furan-3-yl)benzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of the furan-3-yl group, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness can lead to different biological activities and applications .

Properties

IUPAC Name

N-[[4-(furan-3-yl)phenyl]methyl]-1-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2/c1-19-9-14(17-18-19)15(20)16-8-11-2-4-12(5-3-11)13-6-7-21-10-13/h2-7,9-10H,8H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACFRZJJXJMRDFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)NCC2=CC=C(C=C2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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